5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring an oxadiazole ring substituted with a 3,5-dimethylphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation to form the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazol-2-amine
- 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
- 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in various applications compared to similar compounds.
Biological Activity
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C10H11N3O, with a molecular weight of approximately 189.21 g/mol. The structure features a 1,3,4-oxadiazole ring substituted at the 5-position with a dimethylphenyl group. This specific substitution pattern enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of this compound. Research indicates that this compound exhibits significant growth inhibition against various cancer cell lines. For instance:
- Melanoma and Breast Cancer : Studies have shown that derivatives of this compound can effectively inhibit the growth of melanoma and breast cancer cell lines. In a screening conducted by the National Cancer Institute (NCI), compounds similar to this compound demonstrated over 95% growth inhibition in sensitive cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer) at concentrations of 10−5M .
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | Not specified | Various |
N-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | 0.67 | PC-3 (prostate) |
N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 0.24 | EGFR inhibition |
Antimicrobial Activity
In addition to its anticancer effects, antimicrobial properties have also been attributed to this compound. Some derivatives have shown effectiveness against various bacterial and fungal strains. The mechanism of action may involve the inhibition of microbial enzymes or disruption of cell membrane integrity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Signaling Interference : The compound may interfere with critical signaling pathways in cancer cells.
- Enzyme Inhibition : It has been reported to inhibit enzymes associated with tumor growth and microbial survival.
- Apoptosis Induction : Some studies suggest that it may induce apoptosis in cancer cells through various biochemical pathways .
Case Studies
A notable case involved the evaluation of a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced potency against specific cancer types . For example:
- Compound Evaluation : A derivative with an IC50 value of 0.67μM was particularly effective against prostate cancer cell lines.
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-3-7(2)5-8(4-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFRPDVPYSLLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.